molecular formula C12H16N4 B13536247 1-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)-1-phenylethan-1-amine

1-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)-1-phenylethan-1-amine

Cat. No.: B13536247
M. Wt: 216.28 g/mol
InChI Key: OVNTWLLBGMRBOV-UHFFFAOYSA-N
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Description

1-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)-1-phenylethan-1-amine is a chemical compound characterized by its unique structure, which includes a triazole ring and a phenylethanamine moiety

Preparation Methods

The synthesis of 1-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)-1-phenylethan-1-amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.

    Attachment of the Phenylethanamine Moiety: The phenylethanamine group is then attached to the triazole ring through a series of substitution reactions.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

1-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)-1-phenylethan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Scientific Research Applications

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the synthesis of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 1-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)-1-phenylethan-1-amine involves its interaction with specific molecular targets and pathways. The triazole ring and phenylethanamine moiety contribute to its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

1-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)-1-phenylethan-1-amine can be compared with similar compounds such as:

    1-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)piperazine: This compound shares the triazole ring but differs in the attached moiety.

    1-[(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine: Another compound with a similar triazole ring but different substituents.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C12H16N4

Molecular Weight

216.28 g/mol

IUPAC Name

1-(4,5-dimethyl-1,2,4-triazol-3-yl)-1-phenylethanamine

InChI

InChI=1S/C12H16N4/c1-9-14-15-11(16(9)3)12(2,13)10-7-5-4-6-8-10/h4-8H,13H2,1-3H3

InChI Key

OVNTWLLBGMRBOV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N1C)C(C)(C2=CC=CC=C2)N

Origin of Product

United States

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